molecular formula C3H8N2O2 B027990 3-Nitro-1-propylamine CAS No. 108351-04-8

3-Nitro-1-propylamine

Cat. No. B027990
M. Wt: 104.11 g/mol
InChI Key: BVJDRTKOLSGLOD-UHFFFAOYSA-N
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Description

3-Nitro-1-propylamine, also known as 1-Propanamine, N-nitroso-N-propyl-, is a compound with the molecular formula C6H14N2O . It has a molecular weight of 130.1882 . It is also referred to by other names such as Dipropylamine, N-nitroso-, Dipropylnitrosamine, N-Nitrosodipropylamine, N,N-Dipropylnitrosamine, Nitrosodipropylamine, Di-n-propylnitrosoamine, Di-N-propylnitrosamine, DPN, DPNA, N-Nitroso-N-propyl-1-propanamine, N-Nitrosodi-n-propylamine, NDPA, Propanamine, N-nitroso-N-propyl-, Propylamine, N-nitroso-N-di- .


Synthesis Analysis

The synthesis of amines like 3-Nitro-1-propylamine can be achieved through various methods. One common method is the reduction of nitriles or amides and nitro compounds . Other methods include S N 2 reactions of alkyl halides with ammonia or other amines, nucleophilic attack by an azide ion on an alkyl halide followed by reduction of the azide so formed .


Molecular Structure Analysis

The molecular structure of 3-Nitro-1-propylamine is available as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .


Chemical Reactions Analysis

Nitrosamines, a group to which 3-Nitro-1-propylamine belongs, are formed by the reaction of secondary amines with nitrite under acidic conditions . They are highly potent, mutagenic impurities that have been studied for many years due to their presence in various products .


Physical And Chemical Properties Analysis

3-Nitro-1-propylamine is a clear colorless liquid with an ammonia-like odor . It is less dense than water and soluble in water . Its vapors are heavier than air .

Safety And Hazards

3-Nitro-1-propylamine is highly flammable and may be corrosive to metals . It is harmful if swallowed, causes severe skin burns and eye damage, may cause respiratory irritation, and is toxic in contact with skin or if inhaled . It should be handled with care, using protective gloves, clothing, and eye/face protection .

Future Directions

The future directions for 3-Nitro-1-propylamine could involve further studies on its synthesis, properties, and potential applications. For instance, a series of high-energy-density materials based on N-(3-nitro-1-(trinitromethyl)-1,2,4-triazol-5-yl)nitramide were synthesized and structurally characterized . These compounds demonstrated good detonation performances, outperforming traditional primary explosives and even exceeding the performance of high explosive RDX in some cases .

properties

IUPAC Name

3-nitropropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N2O2/c4-2-1-3-5(6)7/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVJDRTKOLSGLOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)C[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70148509
Record name 3-Nitro-1-propylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70148509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

104.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Nitro-1-propylamine

CAS RN

108351-04-8
Record name 3-Nitro-1-propylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108351048
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Nitro-1-propylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70148509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name .BETA.-AMINO-PROPIONITRITE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8661KU7FDY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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